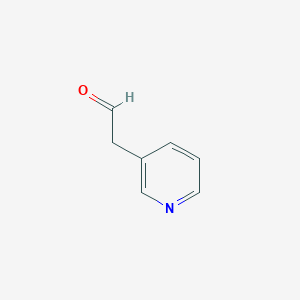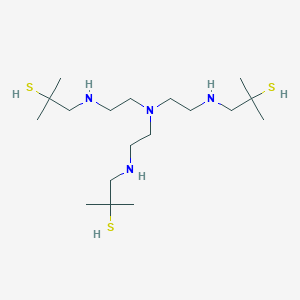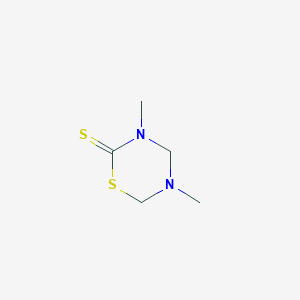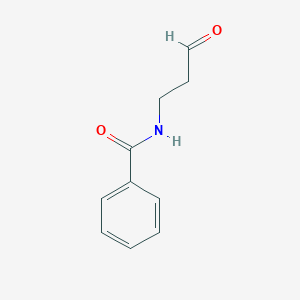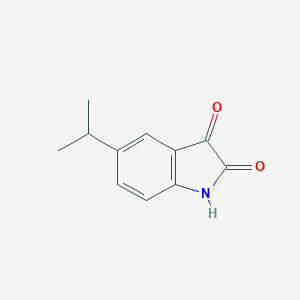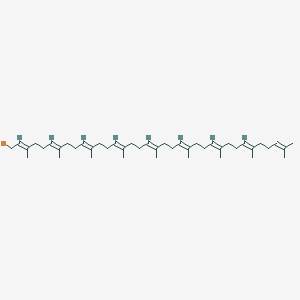
ソラネシルブロマイド
概要
説明
Solanesyl bromide is a derivative of Solanesol , a high molecular weight isoprenoid alcohol isolated from tobacco leaf .
Synthesis Analysis
Chemical synthesis of solanesol, the parent compound of Solanesyl bromide, is difficult . Therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves . The key enzymes in solanesol biosynthesis, including 1-deoxy-d-xylulose-5-phosphate synthase, 1-deoxy-d-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .Molecular Structure Analysis
Solanesyl bromide contains a total of 119 atoms; 73 Hydrogen atoms, 45 Carbon atoms, and 1 Bromine atom . It also contains a total of 118 bonds; 45 non-H bonds, 9 multiple bonds, 24 rotatable bonds, and 9 double bonds .Chemical Reactions Analysis
Solanesol, the parent compound of Solanesyl bromide, is a key intermediate in the synthesis of coenzyme Q10, vitamin K2 , and the anticancer agent synergiser N-solanesyl-N,N’-bis(3,4-dimethoxybenzyl) ethylenediamine .Physical And Chemical Properties Analysis
Solanesyl bromide is a light brown solid . It is slightly soluble in benzene and chloroform . It should be stored in a -20°C freezer .科学的研究の応用
医薬品中間体
ソラネシルブロマイドは、ユビキノン系医薬品の合成における重要な中間体であり、コエンザイムQ10やビタミンK2などが挙げられます。 これらの化合物は、それぞれ細胞のエネルギー産生と血液凝固において、ヒトの体内で重要な役割を果たしています .
抗酸化作用
ソラネシルブロマイドは、その構造中に複数の非共役二重結合を持つため、強いフリーラジカル吸収能を示します。 そのため、抗酸化療法の研究に役立ち、酸化ストレス関連疾患の軽減に役立つ可能性があります .
抗炎症作用
ソラネシルブロマイドは、抗炎症作用を示すことが実証されています。 慢性炎症性疾患の治療における潜在的な用途について研究されており、新しい抗炎症薬の開発の基礎となる可能性があります .
神経保護作用
研究によると、ソラネシルブロマイドは神経保護作用を持つ可能性があります。 アルツハイマー病やパーキンソン病などの神経変性疾患の治療法の開発に用いることができ、神経細胞の損傷から保護する可能性があります .
抗菌作用
この化合物は、抗菌作用を持つことが判明しており、抗菌、抗真菌、抗ウイルス効果が含まれます。 これは、新しい抗菌剤の開発に利用できる可能性を開きます .
がん研究
ソラネシルブロマイドは、抗がん剤の相乗剤であるN-ソラネシル-N,N'-ビス(3,4-ジメトキシベンジル)エチレンジアミンの合成に関与しています。 これは、がん治療における補助療法の開発のための関心の対象となっています .
ドラッグデリバリーシステム
ソラネシルブロマイド誘導体、例えばソラネソール誘導体ミセルは、疎水性ドラッグデリバリーシステムにおける潜在的な用途について調査されています。 これにより、さまざまな薬物のバイオアベイラビリティと治療効果を向上させることができます .
生体活性ペプチドのマルチメリゼーション
研究者たちは、生体活性ペプチドのマルチメリゼーションのために、ソラネシルブロマイド由来の足場を用いることを調査しています。 この応用は、治療におけるペプチドの安定性と活性を向上させる可能性があります .
Safety and Hazards
While specific safety and hazards information for Solanesyl bromide is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection and ensuring adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
将来の方向性
Future studies should determine the pharmacokinetic properties of solanesol and its derivatives and investigate the metabolic pathways and regulatory mechanisms mediating solanesol biosynthesis, metabolic and genetic engineering of solanesol, the synthetic biology of solanesol, and the physiological role of solanesol .
作用機序
Target of Action
Solanesyl bromide is a derivative of solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units . Solanesol is known to possess strong free radical absorption ability and antioxidant activity . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities .
Mode of Action
Solanesol, from which solanesyl bromide is derived, is known to interact with its targets through its strong free radical absorption ability and antioxidant activity . This suggests that solanesyl bromide may also interact with its targets in a similar manner.
Biochemical Pathways
Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as solanesol .
Pharmacokinetics
Future studies should determine the pharmacokinetic properties of solanesol and its derivatives .
Result of Action
Solanesol, from which solanesyl bromide is derived, has been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . This suggests that solanesyl bromide may also have similar effects.
Action Environment
Solanesol accumulation in plants is influenced by genetic and environmental factors, including biotic stresses caused by pathogen infections, temperature, illumination, and agronomic measures . This suggests that the action, efficacy, and stability of solanesyl bromide may also be influenced by similar factors.
生化学分析
Biochemical Properties
Solanesol, the parent compound of Solanesyl bromide, is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities . Solanesyl bromide, being a derivative of solanesol, is expected to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in.
Molecular Mechanism
Solanesol is a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and the anticancer agent synergiser N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine . Solanesyl bromide, as a derivative of solanesol, may share similar molecular interactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . As a derivative of solanesol, Solanesyl bromide may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors.
特性
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXEISKIAWCGM-MEGGAXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104711 | |
| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52610-77-2 | |
| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52610-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



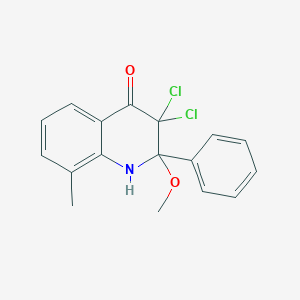

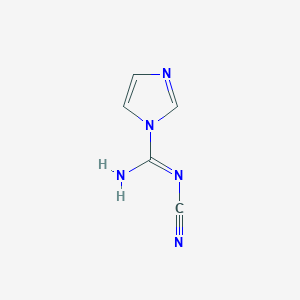
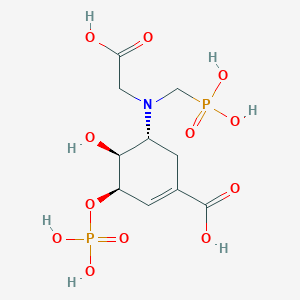
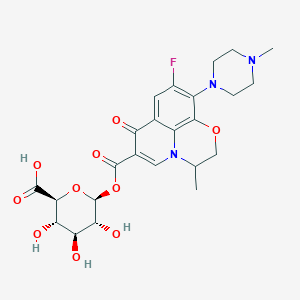
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)
